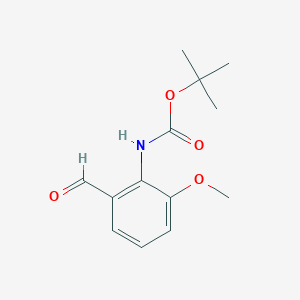

(2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester

Descripción general

Descripción

Tert-Butyl (2-formyl-6-methoxyphenyl)carbamate is a chemical compound with the molecular formula C13H17NO4. It is used in various scientific research fields due to its unique properties and potential for innovation. This compound is particularly noted for its applications in drug synthesis, catalysis, and material science.

Métodos De Preparación

The synthesis of tert-Butyl (2-formyl-6-methoxyphenyl)carbamate involves several steps. One common method includes the reaction of tert-butyl N-(2-formyl-6-methoxyphenyl)carbamate with methyl trans-3-methoxyacrylate in methanol, followed by the addition of hydrochloric acid . The reaction conditions typically involve dissolving the reactants in methanol and slowly adding an aqueous solution of hydrochloric acid .

Análisis De Reacciones Químicas

Tert-Butyl (2-formyl-6-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions: Reagents such as hydrochloric acid, methanol, and methyl trans-3-methoxyacrylate are commonly used in reactions involving this compound.

Major Products: The major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Tert-Butyl (2-formyl-6-methoxyphenyl)carbamate is used in diverse scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.

Biology: The compound is used in the synthesis of biologically active molecules and in the study of biochemical pathways.

Industry: The compound is used in material science for the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of tert-Butyl (2-formyl-6-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of biologically active molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Actividad Biológica

(2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester, with the chemical formula CHNO and CAS number 180690-93-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 251.28 g/mol |

| CAS Number | 180690-93-1 |

| Storage Conditions | Room temperature |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The structure contains functional groups that can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to proteins and enzymes.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The carbamate moiety can enhance the lipophilicity of the molecule, facilitating membrane permeability and interaction with intracellular targets.

- Receptor Modulation : It is proposed that this compound may modulate receptor activity, affecting signaling pathways related to cell growth and differentiation.

Antioxidant Activity

Research has indicated that phenolic compounds often exhibit significant antioxidant properties. Studies on structurally similar compounds suggest that this compound may possess antioxidant capabilities, potentially protecting cells from oxidative stress by scavenging free radicals.

Anti-inflammatory Effects

Compounds with carbamate structures have been investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound could inhibit pro-inflammatory cytokines in vitro, indicating a potential therapeutic application in inflammatory diseases.

Case Studies and Research Findings

- Study on Phenolic Compounds : A study published in the Journal of Medicinal Chemistry highlighted the bioactivity of various phenolic compounds, noting their effects on glucose metabolism and endothelial function. Although not directly studying our compound, it provides insight into the potential mechanisms through which this compound may exert biological effects .

- Antioxidant Research : A comparative analysis of phenolic antioxidants demonstrated that structural modifications significantly influence their bioactivity. This suggests that this compound could be optimized for enhanced antioxidant effects .

- Carbamate Derivatives in Cancer Treatment : Research focusing on carbamate derivatives has shown promising results in cancer therapy, with many compounds exhibiting selective toxicity towards cancer cells while sparing normal cells . This positions this compound as a candidate for further exploration in cancer pharmacology.

Propiedades

IUPAC Name |

tert-butyl N-(2-formyl-6-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-11-9(8-15)6-5-7-10(11)17-4/h5-8H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLARPBIRYFAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180690-93-1 | |

| Record name | 180690-93-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.